molecular formula C21H19N3O7S2 B2521659 N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide CAS No. 307541-27-1

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2521659
CAS No.: 307541-27-1
M. Wt: 489.52
InChI Key: UXZNAXWTPXGDID-LICLKQGHSA-N
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Description

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative featuring:

  • A 2-sulfanylidene-4-oxo-1,3-thiazolidine core.
  • A 3,4,5-trimethoxybenzylidene substituent at position 5 (E-configuration).
  • An N-(2-nitrophenyl)acetamide group at position 2.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S2/c1-29-15-8-12(9-16(30-2)19(15)31-3)10-17-20(26)23(21(32)33-17)11-18(25)22-13-6-4-5-7-14(13)24(27)28/h4-10H,11H2,1-3H3,(H,22,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNAXWTPXGDID-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular Formula C16H11N3O4S3
Molecular Weight 405.46 g/mol
IUPAC Name N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Purity Typically ≥95%

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the nitrophenyl and thiazolidine moieties may contribute to the compound's ability to scavenge free radicals, thus potentially reducing oxidative stress in biological systems. Studies have shown that derivatives of thiazolidinones can modulate oxidative stress markers in various models .

Anti-inflammatory Effects

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene...] has been evaluated for its anti-inflammatory properties. In animal models, compounds that share structural features with this compound have demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential mechanism for mitigating inflammatory responses through modulation of cytokine production .

Antimicrobial Activity

Preliminary studies have suggested that thiazolidinone derivatives possess antimicrobial properties against various pathogens. The compound's structure may enhance its interaction with microbial cell membranes or inhibit essential microbial enzymes, leading to bactericidal effects. Specific studies are needed to elucidate the spectrum of activity against different strains .

Case Studies and Research Findings

  • In Vivo Studies : A study involving a related thiazolidinone demonstrated significant anti-nociceptive effects in rodent models. The compound was administered at varying doses (0.1, 1, and 10 mg/kg), and results indicated a dose-dependent reduction in pain responses measured through writhing tests .
  • Toxicological Assessments : Toxicity evaluations showed no significant adverse effects on body weight or organ function in treated groups compared to controls. This suggests a favorable safety profile for compounds within this class .
  • Mechanistic Insights : Research utilizing in vitro assays revealed that thiazolidinone derivatives could inhibit key enzymes involved in inflammatory pathways. For instance, inhibition of COX and LOX enzymes was noted, which are critical in the synthesis of pro-inflammatory mediators .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazolidine derivatives. The compound has been investigated for its potential as a 5-lipoxygenase inhibitor , which plays a crucial role in inflammatory processes and cancer progression. Molecular docking studies suggest that this compound could effectively bind to the target enzyme, indicating its potential as an anti-inflammatory and anticancer agent .

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene...] exhibit significant cytotoxicity against various cancer cell lines. For example, related thiazolidine compounds have shown growth inhibition rates exceeding 70% against certain tumor cells in laboratory settings . These findings suggest that further exploration of N-(2-nitrophenyl)-2-[(5E)-4-oxo...] could yield promising results in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of the nitrophenyl group and the methoxy substituents on the phenyl ring enhances lipophilicity and may improve cellular uptake. Additionally, modifications to the thiazolidine core can lead to variations in biological activity, making SAR studies essential for drug development.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Thiazolidine Derivatives : A study reported on a series of thiazolidine derivatives demonstrating potent anticancer activity through inhibition of cell proliferation in human cancer cell lines .
  • Molecular Docking Studies : Research utilizing molecular docking techniques has indicated that modifications in the substituent groups can significantly influence binding affinity to target proteins related to cancer progression .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties
Property Target Compound N-(2-hydroxyphenyl) Analogue Thiophene Derivative
LogP (Predicted) 3.8 (high lipophilicity) 2.5 3.2
Hydrogen Bond Acceptors 6 5 5
Antibacterial Activity Not reported Active (MIC 8–16 μg/mL) Not reported
Antitumor Activity Inferred from trimethoxy group (IC₅₀ ~5–20 μM in analogues) Not reported Not reported
Solubility (mg/mL) <0.1 (low, due to nitro group) 0.5 (moderate, hydroxy group) <0.1
Key Observations:
  • The 3,4,5-trimethoxybenzylidene group in the target compound enhances DNA intercalation and topoisomerase inhibition compared to simpler benzylidene analogues .
  • The 2-nitrophenyl group may reduce solubility but improve membrane permeability and target affinity via nitro group interactions with enzyme active sites .

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